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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence between two oral

formulations of tafamidis: tafamidis meglumine and tafamidis free acid. Tafamidis is a

selective stabilizer of transthyretin (TTR), a transport protein that can dissociate and form

amyloid fibrils, leading to transthyretin amyloidosis (ATTR).[1][2][3] This comparison is

supported by experimental data from a key clinical study to inform researchers and drug

development professionals.

Executive Summary
An alternative single solid oral dosage formulation, tafamidis 61-mg free acid capsules, was

developed for patient convenience.[1][4] A clinical study was conducted to compare the rate

and extent of absorption of tafamidis 61-mg free acid capsules with tafamidis meglumine 80-

mg (administered as four 20-mg capsules).[1][4] The study concluded that the two formulations

are bioequivalent, satisfying the prespecified acceptance criteria.[1][4] Both treatment regimens

demonstrated an acceptable safety and tolerability profile in healthy volunteers.[1][4]

Quantitative Data Summary
The following table summarizes the key pharmacokinetic (PK) parameters from the pivotal

bioequivalence study comparing tafamidis 61-mg free acid capsules (Test) and tafamidis
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meglumine 80-mg capsules (Reference) after 7 days of repeated oral dosing in healthy

volunteers.

Pharmacokinet
ic Parameter

Tafamidis 61-
mg Free Acid
(Test)

Tafamidis 80-
mg Meglumine
(Reference)

Ratio of
Adjusted
Geometric
Means (90%
CI)

Bioequivalenc
e Criterion
(90% CI)

AUCτ (ng·h/mL) 174,400 (42,139) 169,600 (35,637)
102.3 (98.0-

106.8)
80-125%

Cmax (ng/mL) 8778 (2089) 9241 (1796) 94.1 (89.1-99.4) 80-125%

Tmax (h) 4.0 (2.0-8.0) 2.0 (0.5-6.0) N/A N/A

Data presented as Mean (Standard Deviation) for AUCτ and Cmax, and Median (Range) for

Tmax.[4] AUCτ: Area under the plasma concentration-time curve over a dosing interval at

steady state. Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax.

Experimental Protocols
The bioequivalence of tafamidis meglumine and tafamidis free acid was established in a

single-center, open-label, randomized, 2-period, 2-sequence, crossover, multiple-dose Phase 1

study.[1][4]

Study Population: The study enrolled 30 healthy, non-smoking male and female volunteers

between the ages of 18 and 55.[5] Key inclusion criteria included a body mass index (BMI)

between 17.5 and 30.5 kg/m ² and a body weight of over 50 kg.[5]

Dosing Regimen: Participants were randomized to one of two treatment sequences.[5] They

received either a single oral dose of tafamidis 61-mg free acid (test) or 80 mg of tafamidis
meglumine (4 x 20-mg capsules; reference) daily for 7 days under fasted conditions.[1][4] A

washout period of at least 16 days separated the two treatment periods.[5]

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-

dose on day 6, and at 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose on day 7, and

24 hours post-dose on day 8 of each treatment period.[5]
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Analytical Method: Plasma concentrations of tafamidis were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] While specific

instrument parameters are proprietary, the general method involved protein precipitation for

sample extraction.[5]
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Caption: Experimental workflow of the bioequivalence study.
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Caption: Logical relationship of Tafamidis formulations to therapeutic effect.

Mechanism of Action: Transthyretin Stabilization
Tafamidis acts as a kinetic stabilizer of the transthyretin (TTR) tetramer.[2][6] In transthyretin

amyloidosis, the TTR tetramer dissociates into monomers, which then misfold and aggregate

into amyloid fibrils that deposit in various organs, leading to pathology.[2][6] Tafamidis binds to

the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[2][6]
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This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-

limiting step in the amyloidogenic cascade.[2][6]

Caption: Mechanism of action of Tafamidis in stabilizing TTR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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